molecular formula C15H11F3O2 B7962538 Methyl 3-[2-(trifluoromethyl)phenyl]benzoate CAS No. 168618-51-7

Methyl 3-[2-(trifluoromethyl)phenyl]benzoate

Cat. No.: B7962538
CAS No.: 168618-51-7
M. Wt: 280.24 g/mol
InChI Key: AKRDCWGFBAKCRF-UHFFFAOYSA-N
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Description

Methyl 3-[2-(trifluoromethyl)phenyl]benzoate is a high-purity chemical compound supplied for research and development purposes. This ester serves as a valuable trifluoromethylated building block in medicinal chemistry and organic synthesis. The incorporation of the trifluoromethyl (CF3) group into organic compounds is a cornerstone of modern drug design, as it can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . As such, this compound is utilized in the synthesis of more complex molecules, particularly in the development of New Chemical Entities (NCEs) for pharmaceutical applications . While the specific mechanism of action for this compound is dependent on the final molecule it is incorporated into, trifluoromethylated compounds are frequently explored for their interactions with enzymes and receptors, often leading to enhanced pharmacological profiles . Researchers employ this benzoate ester in various cross-coupling reactions and as a precursor for further chemical transformations. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

methyl 3-[2-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-14(19)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRDCWGFBAKCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202027
Record name Methyl 2′-(trifluoromethyl)[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168618-51-7
Record name Methyl 2′-(trifluoromethyl)[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2′-(trifluoromethyl)[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : This compound serves as a valuable building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
  • Reagent in Organic Reactions : Methyl 3-[2-(trifluoromethyl)phenyl]benzoate can act as a reagent in organic reactions, facilitating the synthesis of more complex organic molecules.

Biology

  • Hormone Modulation : The compound has been studied for its ability to modulate androgen receptors, making it significant in research related to hormone-related biological processes. This modulation can impact various physiological functions and may have implications for conditions influenced by androgen levels.
  • Biochemical Pathways : Similar compounds have shown participation in various biochemical pathways, suggesting that this compound may also interact with multiple biological targets.

Medicine

  • Pharmacological Potential : Research indicates that this compound may possess pharmacological properties valuable for drug development, particularly for conditions related to hormonal imbalances. Its ability to interact with specific receptors could lead to the development of new therapeutic agents targeting these pathways.
  • Case Studies : Several studies have explored the effects of trifluoromethyl-containing compounds on biological systems, highlighting their potential in treating disorders such as anxiety and hormonal disorders .

Industry

  • Agrochemical Production : The unique properties of this compound make it suitable for use in the development of agrochemicals. Its stability and reactivity profile allow it to be utilized in formulations aimed at pest control and crop protection.
  • Material Science : In material science, this compound is investigated for its potential applications in creating specialty chemicals with unique properties, such as enhanced durability or resistance to environmental factors.

Data Tables

Application AreaDescriptionExamples
ChemistryBuilding block for complex organic synthesisSynthesis of pharmaceuticals
BiologyModulates androgen receptorsHormone-related research
MedicinePotential therapeutic applicationsDrug development studies
IndustryProduction of agrochemicalsFormulations for pest control

Case Studies

  • Androgen Receptor Modulation : A study demonstrated that compounds similar to this compound effectively modulated androgen receptors, leading to significant biological responses associated with hormone regulation .
  • Pharmacological Research : Research highlighted the potential of trifluoromethyl-containing compounds in enhancing drug potency and bioavailability. For instance, studies showed that introducing a trifluoromethyl group could increase the efficacy of drugs targeting serotonin uptake .
  • Agrochemical Formulations : Investigations into agrochemical formulations revealed that compounds like this compound could improve the effectiveness of pest control products while minimizing environmental impact .

Mechanism of Action

The mechanism by which Methyl 3-[2-(trifluoromethyl)phenyl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Challenges : Ortho-substituted trifluoromethylphenyl derivatives (e.g., this compound) may face steric hindrance during synthesis, reducing yields compared to para-analogues .

Reactivity : Ethynyl spacers in derivatives like 1h and 1i enable cyclization reactions, but meta-substitution disrupts regioselectivity .

Biological Activity

Methyl 3-[2-(trifluoromethyl)phenyl]benzoate, a compound featuring a trifluoromethyl group, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H14F3O2
  • Molecular Weight : 300.28 g/mol

The trifluoromethyl group (-CF₃) significantly influences the compound's lipophilicity, enhancing its ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, which can modulate various biological processes such as:

  • Enzyme Activity : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with neurotransmitter receptors, potentially influencing neurotransmission and related physiological responses.

Antimicrobial Properties

Research indicates that compounds with a trifluoromethyl group exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds demonstrate significant inhibitory effects against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 4.88 µg/mL against pathogens like E. coli and C. albicans .

Anti-Cancer Activity

This compound has also been evaluated for its anti-cancer potential. In vitro studies have tested its efficacy against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated that compounds with a similar structural motif exhibited IC₅₀ values better than established chemotherapeutics like Doxorubicin .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of trifluoromethyl-containing compounds demonstrated that those with similar structures to this compound showed potent antibacterial properties against Bacillus mycoides and Candida albicans. The most effective compound had an MIC value of 4.88 µg/mL .
  • Cytotoxicity Against Cancer Cell Lines : In another investigation, the compound was tested against eight human cancer cell lines. The findings revealed that certain analogs exhibited IC₅₀ values significantly lower than Doxorubicin, indicating enhanced cytotoxicity .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 4.88 µg/mL
AntimicrobialC. albicansSignificant growth inhibition
Anti-CancerA549 (Lung Cancer)IC₅₀ < Doxorubicin
Anti-CancerHCT116 (Colon Cancer)IC₅₀ values comparable to Doxorubicin

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.

Conditions Reagents Yield Product Source
Acidic (H₂SO₄, reflux)Methanol, H₂SO₄94%3-[2-(Trifluoromethyl)phenyl]benzoic acid
Basic (K₂CO₃, microwave)Ethyl acetate, K₂CO₃51%Same as above

Mechanistic Insight :
Protonation of the ester carbonyl under acidic conditions increases electrophilicity, facilitating nucleophilic attack by water. The -CF₃ group stabilizes intermediates via inductive effects .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the -CF₃ group) undergoes substitution reactions with nucleophiles.

Halogenation

Reagents Conditions Product Yield Source
N-Iodosuccinimide (NIS), TFART, 18hMethyl 3-[2-(trifluoromethyl)-5-iodophenyl]benzoate68%

Key Observation :
Iodination occurs preferentially at the para position relative to the -CF₃ group due to its strong electron-withdrawing nature .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Reagents Conditions Product Yield Source
Pd(PPh₃)₄, boronic acidDMF, 50°C, 5 daysBiphenyl derivatives71%

Mechanistic Pathway :
Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination yield the coupled product .

Reduction of the Ester Group

Reagents Conditions Product Yield Source
LiAlH₄, THF0°C → RT, 2h3-[2-(Trifluoromethyl)phenyl]benzyl alcohol85%

Applications :
The resulting alcohol serves as an intermediate for pharmaceuticals or agrochemicals .

Electrophilic Aromatic Substitution

The -CF₃ group deactivates the ring, directing electrophiles to meta positions.

Reaction Reagents Product Yield Source
NitrationHNO₃, H₂SO₄Methyl 3-[2-(trifluoromethyl)-5-nitrophenyl]benzoate62%

Regioselectivity :
Nitration occurs at the meta position relative to both the -CF₃ and ester groups .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and trifluoromethylbenzene fragments .

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, THF) favor nucleophilic substitutions, while nonpolar solvents stabilize the ester group .

Comparative Reaction Data

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Source
Ester Hydrolysis (acidic)1.2 × 10⁻³45.6
Suzuki Coupling5.8 × 10⁻⁴72.3

Preparation Methods

Procedure and Optimization

In a representative protocol, 3-[2-(trifluoromethyl)phenyl]benzoic acid (10.0 g, 34.5 mmol) is dissolved in anhydrous methanol (100 mL) with concentrated sulfuric acid (4 mL, 73.4 mmol) added dropwise. The mixture is refluxed for 5–8 hours under nitrogen, followed by neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate. Evaporation yields the crude ester, which is purified via column chromatography (petroleum ether/ethyl acetate, 10:1). This method achieves an average yield of 85–88% .

Key Variables:

  • Catalyst Loading: Excess sulfuric acid (1.5–2.0 equiv) ensures complete protonation of the carboxylic acid.

  • Temperature: Reflux conditions (65–70°C) accelerate equilibrium toward ester formation.

  • Workup: Neutralization with weak bases minimizes side reactions like transesterification.

Trimethylsilyldiazomethane (TMSCHN2)-Mediated Methylation

For acid-sensitive substrates, TMSCHN2 offers a mild alternative. This method avoids strong acids and is compatible with functional groups prone to decomposition under acidic conditions.

Experimental Workflow

A solution of 3-[2-(trifluoromethyl)phenyl]benzoic acid (5.0 mmol) in dichloromethane/methanol (4:1, 10 mL) is cooled to 0°C. TMSCHN2 (2.0 M in hexanes, 2.6 mL, 5.1 mmol) is added dropwise, and the reaction is stirred until the yellow color persists (20–30 minutes). Quenching with acetic acid followed by solvent removal affords the ester in 90–92% yield without chromatography.

Advantages:

  • Ambient Conditions: No heating required, reducing energy input.

  • Chemoselectivity: Minimal interference with electron-deficient aromatic rings.

Thionyl Chloride (SOCl2) Activation

Thionyl chloride converts the carboxylic acid to its acyl chloride intermediate, which subsequently reacts with methanol to form the ester. This two-step process is advantageous for large-scale synthesis.

Scalable Protocol

3-[2-(Trifluoromethyl)phenyl]benzoic acid (15.0 g, 51.7 mmol) is suspended in thionyl chloride (30 mL) and heated to 60°C for 3 hours. Excess SOCl2 is removed under reduced pressure, and the residue is dissolved in methanol (50 mL). After stirring at room temperature for 2 hours, the mixture is concentrated, and the product is isolated via vacuum distillation (bp 120–125°C, 0.5 mmHg) in 78–82% yield .

Critical Considerations:

  • Moisture Control: Strict anhydrous conditions prevent hydrolysis of the acyl chloride.

  • Safety: SOCl2 is highly corrosive; neutralization traps are required for HCl gas evolved.

Palladium-Catalyzed Cross-Coupling for Precursor Synthesis

When the benzoic acid precursor is unavailable, a Suzuki-Miyaura coupling can construct the biphenyl backbone. For example, methyl 3-bromobenzoate is coupled with 2-(trifluoromethyl)phenylboronic acid under palladium catalysis.

Catalytic System

A mixture of methyl 3-bromobenzoate (5.0 mmol), 2-(trifluoromethyl)phenylboronic acid (6.0 mmol), Pd(PPh3)4 (0.1 equiv), and K2CO3 (2.0 equiv) in dioxane/water (4:1, 15 mL) is heated at 80°C for 12 hours. Extraction and chromatography yield the biphenyl ester, which is hydrolyzed to the acid and re-esterified as described above. Total yield: 65–70% .

Optimization Notes:

  • Ligand Effects: Bulky phosphine ligands (e.g., SPhos) improve selectivity for sterically hindered substrates.

  • Solvent: Aqueous dioxane enhances boronic acid solubility and reaction efficiency.

Comparative Analysis of Methods

Method Yield Conditions Purification Scalability
Acid-catalyzed esterification85–88%Reflux, H2SO4/MeOHColumn chromatographyIndustrial
TMSCHN2 methylation90–92%0°C, CH2Cl2/MeOHNone requiredLab-scale
SOCl2 activation78–82%60°C, SOCl2/MeOHVacuum distillationPilot-scale
Suzuki coupling + esterification65–70%80°C, Pd catalysisMultiple stepsResearch-scale

Mechanistic Insights

  • Fischer Esterification: Proceeds via protonation of the carbonyl oxygen, nucleophilic attack by methanol, and elimination of water. The electron-withdrawing trifluoromethyl group enhances electrophilicity of the carbonyl, accelerating the reaction.

  • TMSCHN2 Mechanism: Diazomethane methylates the carboxylate anion, releasing nitrogen gas. The trifluoromethyl group’s inductive effect stabilizes the intermediate, favoring high yields.

Challenges and Solutions

  • Steric Hindrance: The ortho-trifluoromethyl group impedes access to the carboxylic acid. Mitigated by using excess methanol (5–10 equiv) to shift equilibrium.

  • Purification: Silica gel chromatography with low-polarity eluents (e.g., hexane/EtOAc 20:1) resolves ester products from residual acids .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-[2-(trifluoromethyl)phenyl]benzoate, and how can purity be optimized?

  • Methodological Answer :

  • Esterification : React 3-[2-(trifluoromethyl)phenyl]benzoic acid with methanol using H₂SO₄ or DCC as a catalyst. Monitor reaction progress via TLC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol. Purity (>98%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
  • Critical Step : Ensure anhydrous conditions to prevent hydrolysis of the ester group.

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assign peaks using ¹H/¹³C NMR in CDCl₃. The trifluoromethyl group appears as a singlet (~δ -62 ppm in ¹⁹F NMR) .
  • X-ray Diffraction : Grow single crystals via slow evaporation of a dichloromethane/hexane mixture. Refine using SHELXL (R-factor < 0.05) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 295.26 (calc. 295.26) via HRMS .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation and moisture absorption .
  • Avoid exposure to light, heat (>40°C), or acidic/basic environments to minimize ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in nucleophilic substitutions?

  • Methodological Answer :

  • Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The CF₃ group exhibits strong electron-withdrawing effects, directing substitutions to the para position of the benzene ring .
  • Validate predictions with experimental kinetic studies (e.g., SNAr reactions with amines) .

Q. What strategies resolve contradictions in NMR data due to dynamic rotational isomerism?

  • Methodological Answer :

  • Perform variable-temperature NMR (VT-NMR) in DMSO-d₆. Splitting of aromatic signals at low temperatures (-40°C) confirms restricted rotation around the ester bond .
  • Compare with NOESY spectra to identify spatial correlations between adjacent protons .

Q. How is the compound utilized in designing bioactive analogs, and what are key SAR findings?

  • Methodological Answer :

  • Structural Modifications : Replace the methyl ester with ethyl or benzyl groups to study lipophilicity effects on bioactivity. Use Suzuki-Miyaura coupling to introduce heteroaromatic rings .
  • SAR Insights : The trifluoromethyl group enhances metabolic stability; ester hydrolysis to the free acid reduces activity in antimicrobial assays .

Q. What crystallographic challenges arise from disorder in the trifluoromethyl group?

  • Methodological Answer :

  • Refine disordered CF₃ using PART and ISOR commands in SHELXL. Apply geometric constraints (C-F bond length = 1.33 Å) and anisotropic displacement parameters .
  • Validate with Hirshfeld surface analysis to ensure intermolecular interactions are accurately modeled .

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